Cloximate hydrochloride

Description

Hydrochloride salts are commonly employed to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs) . While direct data on Cloximate hydrochloride is absent in the provided evidence, insights can be drawn from structurally or functionally related hydrochloride compounds, such as prilocaine hydrochloride (local anesthetic), chlorhexidine hydrochloride (antiseptic), and demeclocycline hydrochloride (antibiotic) . These compounds share the hydrochloride moiety, which improves their physicochemical properties and efficacy.

Properties

Molecular Formula |

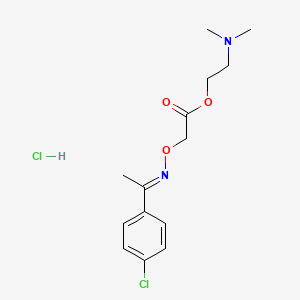

C14H20Cl2N2O3 |

|---|---|

Molecular Weight |

335.2 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 2-[(E)-1-(4-chlorophenyl)ethylideneamino]oxyacetate;hydrochloride |

InChI |

InChI=1S/C14H19ClN2O3.ClH/c1-11(12-4-6-13(15)7-5-12)16-20-10-14(18)19-9-8-17(2)3;/h4-7H,8-10H2,1-3H3;1H/b16-11+; |

InChI Key |

WZPYBFCZVIEZDZ-YFMOEUEHSA-N |

Isomeric SMILES |

C/C(=N\OCC(=O)OCCN(C)C)/C1=CC=C(C=C1)Cl.Cl |

Canonical SMILES |

CC(=NOCC(=O)OCCN(C)C)C1=CC=C(C=C1)Cl.Cl |

Synonyms |

cloximate cloximate hydrochloride cloximate monohydrochloride, (E)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Research and Development Insights

- Chloride Inhibitors : Layered double hydroxides (LDHs) improve chloride resistance in materials, a finding relevant to stabilizing hydrochloride APIs in humid environments .

- Analytical Standards : Compounds like 2-fluoro deschloroketamine hydrochloride emphasize the need for certified reference materials in forensic and research applications .

Q & A

Basic: What are the recommended methodologies for synthesizing Cloximate hydrochloride to ensure high purity?

Answer:

Synthesis of this compound should follow validated protocols for hydrochlorides, including acid-base neutralization or salt formation under controlled pH. Critical steps include:

- Purification: Recrystallization using solvents like ethanol-water mixtures to remove impurities .

- Analytical Validation: Post-synthesis characterization via HPLC (as in Pharmacopeial standards) to confirm purity ≥98% .

- Documentation: Detailed reporting of reaction conditions (temperature, stoichiometry) to ensure reproducibility, aligning with guidelines for experimental rigor .

Basic: How should researchers handle and store this compound to maintain stability?

Answer:

- Storage: Keep in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation .

- Handling: Use PPE (gloves, lab coats, eye protection) to avoid dermal/ocular exposure. Conduct work in fume hoods to mitigate inhalation risks .

- Stability Testing: Perform accelerated stability studies (40°C/75% RH for 6 months) to assess degradation kinetics, referencing SOPs for similar compounds .

Advanced: What experimental design strategies are optimal for evaluating this compound's pharmacokinetics in vivo?

Answer:

- Factorial Design: Apply a 2×2 factorial approach to test variables like dosage (e.g., 10–50 mg/kg) and administration routes (oral vs. intravenous) .

- Sampling: Collect plasma samples at intervals (0.5–24 hours) for LC-MS/MS analysis to calculate AUC, Cmax, and half-life .

- Control Groups: Include vehicle and positive controls (e.g., known bioavailable hydrochlorides) to validate assay sensitivity .

Advanced: How can researchers resolve contradictory data in this compound's mechanism of action studies?

Answer:

- Systematic Review: Conduct a literature meta-analysis using criteria from EPA’s TSCA Scope Document to exclude low-quality studies (e.g., non-peer-reviewed, non-English sources) .

- Dose-Response Curves: Replicate experiments across multiple cell lines or animal models to identify context-dependent effects .

- Data Triangulation: Cross-validate findings using orthogonal methods (e.g., CRISPR knockouts for target validation alongside biochemical assays) .

Advanced: What in vitro models are suitable for assessing this compound's efficacy against specific pathogens?

Answer:

- Cell-Based Assays: Use human primary cells (e.g., macrophages) infected with target pathogens. Measure IC50 via ATP-based viability assays .

- 3D Tissue Models: Engineer infected burn wound models (as with Metformin hydrochloride hydrogels) to simulate tissue penetration .

- Validation: Include resistance controls (e.g., pathogen strains with known mutations) to confirm specificity .

Basic: Which analytical techniques are validated for quantifying this compound in complex matrices?

Answer:

- HPLC-UV: Use C18 columns with mobile phase (acetonitrile:phosphate buffer, pH 3.0) for serum/plasma quantification, achieving LOD ≤0.1 µg/mL .

- LC-MS/MS: Employ MRM transitions for high specificity in tissue homogenates, calibrated against deuterated internal standards .

- Dissolution Testing: For formulations, use USP Apparatus II (paddle method) in simulated gastric fluid to assess release profiles .

Advanced: How to apply factorial design in optimizing this compound's formulation for enhanced bioavailability?

Answer:

- Variables: Test excipient ratios (e.g., disintegrants: 1–5%), particle size (micronized vs. non-micronized), and pH modifiers .

- Response Metrics: Optimize for dissolution rate (≥85% in 30 minutes) and permeability (Caco-2 cell monolayer assays) .

- Statistical Analysis: Use ANOVA and contour plots to identify significant interactions between variables .

Advanced: What computational approaches predict this compound's interactions with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to putative targets (e.g., enzyme active sites), validated by mutagenesis studies .

- QSAR Modeling: Train models on datasets of structurally related hydrochlorides to predict ADMET properties .

- Machine Learning: Apply neural networks to high-throughput screening data for off-target effect prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.